Endoxifen - 112093-28-4

Endoxifen

Catalog Number: EVT-253170
CAS Number: 112093-28-4
Molecular Formula: C25H27NO2
Molecular Weight: 373.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Endoxifen (4-hydroxy-N-desmethyl-tamoxifen) is a crucial active metabolite of the selective estrogen receptor modulator (SERM) Tamoxifen. [] It exhibits potent anti-estrogenic activity, surpassing the potency of Tamoxifen itself. [, ] Endoxifen's primary role in scientific research stems from its significance in understanding and improving breast cancer treatment. []

Future Directions
  • Validating Endoxifen Concentration Thresholds: Future research should focus on validating proposed Endoxifen concentration thresholds for optimal therapeutic efficacy. [] Large-scale prospective clinical trials are needed to definitively establish these thresholds and guide personalized treatment strategies. []
  • Optimizing Endoxifen Delivery: Developing novel drug delivery systems to enhance Endoxifen bioavailability and achieve consistent therapeutic concentrations could improve treatment outcomes, particularly in patients with compromised CYP2D6 metabolism. []
  • Understanding Endoxifen's Role in Other Tissues: Further research should investigate the effects of Endoxifen on other tissues beyond the breast, such as bone and muscle, to fully elucidate its potential benefits and risks. [, ]
Source and Classification

Endoxifen is derived from tamoxifen through metabolic processes primarily facilitated by cytochrome P450 enzymes, specifically CYP2D6. Its classification falls under the category of non-steroidal antiestrogens, which are compounds that bind to estrogen receptors but do not activate them, thus blocking the action of estrogen in tissues sensitive to this hormone.

Synthesis Analysis

Methods and Technical Details

The synthesis of endoxifen typically involves a multi-step process starting from various substituted benzoic acid derivatives. A notable method includes a four-stage synthetic route that begins with 1-[4-(2-chloroethoxy)phenyl]-2-ethyl-2-phenyl-ethanone. The synthesis can be achieved through several chemical transformations, including reduction and isomer separation techniques.

  1. Starting Material: The synthesis often starts with a substituted propiophenone derivative.
  2. Reduction: The McMurry reaction or other reducing agents such as lithium aluminum hydride may be employed to facilitate the formation of endoxifen.
  3. Isomer Separation: The resulting mixture of isomers (E and Z forms) can be separated using crystallization or chromatographic techniques to yield pure Z-endoxifen, which is the biologically active form .
Molecular Structure Analysis

Structure and Data

Endoxifen possesses a complex molecular structure characterized by its two isomeric forms: (E)-endoxifen and (Z)-endoxifen. The Z-isomer is predominantly active against estrogen receptors.

  • Molecular Formula: C26H27ClO
  • Molecular Weight: 433.95 g/mol
  • Structural Representation: The structure can be depicted with the presence of a phenolic group and an ethoxy side chain, contributing to its binding affinity for estrogen receptors.
Chemical Reactions Analysis

Reactions and Technical Details

Endoxifen undergoes various chemical reactions that are crucial for its biological activity and stability:

  1. Isomerization: Endoxifen can exist in two isomeric forms, with the (Z)-isomer being more active. Isomerization kinetics have been studied, revealing that conversion occurs at temperatures above 25 °C .
  2. Degradation Pathways: Stability studies indicate that endoxifen can degrade into various metabolites, potentially affecting its therapeutic efficacy .
Mechanism of Action

Process and Data

Endoxifen exerts its therapeutic effects primarily through competitive inhibition of estrogen receptors in breast tissues. Upon binding to these receptors, endoxifen prevents estrogen from exerting its proliferative effects on cancer cells.

  • Binding Affinity: Endoxifen has been shown to have a significantly higher binding affinity for estrogen receptors compared to tamoxifen.
  • Biological Impact: This mechanism results in reduced cell proliferation and induces apoptosis in estrogen-dependent breast cancer cells .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Endoxifen exhibits specific physical and chemical properties that are relevant for its application in clinical settings:

  • Appearance: Typically appears as a pale yellow solid.
  • Solubility: Soluble in organic solvents such as methanol and ethyl acetate but has limited solubility in water.
  • Stability: The compound is stable under acidic conditions but may undergo degradation under alkaline conditions or prolonged exposure to light .
Applications

Scientific Uses

Endoxifen's primary application lies in oncology, particularly for treating breast cancer:

  1. Therapeutic Agent: Endoxifen is administered as an oral therapeutic agent for patients with hormone receptor-positive breast cancer.
  2. Research Tool: It serves as a valuable research tool for studying estrogen receptor signaling pathways and developing new anti-cancer therapies.
  3. Resistance Studies: Given its role in overcoming tamoxifen resistance, endoxifen is also employed in studies aimed at understanding mechanisms of drug resistance in breast cancer treatments .
Pharmacological Origins and Development

Historical Context of Tamoxifen Metabolite Discovery

The identification of endoxifen (4-hydroxy-N-desmethyltamoxifen) emerged from decades of research into tamoxifen metabolism. Initially developed in the 1960s as a contraceptive, tamoxifen was repurposed as a breast cancer therapeutic after its antiestrogenic properties were discovered [6]. By the 1980s, studies revealed that tamoxifen acts as a prodrug, undergoing hepatic biotransformation into active metabolites. The primary metabolite, N-desmethyltamoxifen, was identified as the most abundant circulating species, while 4-hydroxytamoxifen (afimoxifene) demonstrated superior antiestrogenic potency [1] [4].

A pivotal breakthrough came in 2004 when Desta et al. characterized endoxifen as a secondary metabolite formed via CYP2D6-mediated hydroxylation of N-desmethyltamoxifen [1] [6]. This discovery resolved a key pharmacological puzzle: patients with impaired CYP2D6 activity exhibited reduced clinical response to tamoxifen. Quantitative analyses confirmed that endoxifen achieves serum concentrations 6-10 times higher than 4-hydroxytamoxifen at steady-state tamoxifen dosing (20 mg/day), establishing it as the predominant bioactive species [4] [9].

Table 1: Key Tamoxifen Metabolites and Characteristics

MetaboliteFormation PathwayRelative Serum ConcentrationER Binding Affinity (% vs. Estradiol)
TamoxifenParent compound100% (reference)2.8%
N-desmethyltamoxifenCYP3A4-mediated N-demethylation300-500%2.4%
4-HydroxytamoxifenCYP2D6-mediated 4-hydroxylation15-20%35-181%
EndoxifenCYP2D6 hydroxylation of N-desmethyltamoxifen100-250%25-181%

Structural Evolution from Triphenylethylene Derivatives

Endoxifen belongs to the triphenylethylene (TPE) class of selective estrogen receptor modulators (SERMs), characterized by a central ethylene core linked to three phenyl rings. Its chemical structure (C₂₅H₂₇NO₂; MW 373.5 g/mol) features:

  • A phenolic ring (Ring A) with a 4-hydroxyl group, essential for high-affinity ER binding [2] [8]
  • A phenyl Ring B with para-position aminoethoxy side chain (N-methylated)
  • A phenyl Ring C substituted with ethyl group at the 1-position [9]

The stereochemistry of the olefinic bond critically determines activity. The trans (Z) isomer of endoxifen demonstrates 30-100-fold greater antiestrogenic potency than the cis (E) isomer due to optimal spatial orientation for ER binding [2] [8]. Comparative crystallography studies reveal that the 4-hydroxyl group forms hydrogen bonds with ERα Glu353/Arg394, mimicking estradiol's A-ring interactions, while the aminoethoxy side chain extends into a hydrophobic cavity, displacing helix 12 in a tissue-selective manner [8].

Table 2: Structural Features of Key Triphenylethylene Derivatives

CompoundRing A SubstituentRing B SubstituentRing C SubstituentERα Relative Binding Affinity
Tamoxifen-OCH₃-N(CH₃)CH₂CH₂OH-CH₂CH₃2.8%
Afimoxifene (4-OHT)-OH-N(CH₃)CH₂CH₂OH-CH₂CH₃35-181%
Endoxifen-OH-NHCH₂CH₂OH-CH₂CH₃25-181%
Bisphenol TPE-OH-H-OH15% (class II estrogen)

Rationale for Prioritizing Endoxifen Over Parent Compounds

Three key pharmacological advantages drive endoxifen's prioritization:

  • CYP2D6-Independent Bioactivity: Tamoxifen efficacy depends critically on CYP2D6-mediated activation. Patients with CYP2D6 polymorphisms (present in 7-10% of Caucasians) exhibit endoxifen concentrations reduced by 50-75%, correlating with 2-fold higher recurrence risk [4] [6]. Direct endoxifen administration bypasses this metabolic limitation, ensuring consistent exposure regardless of pharmacogenetics.

  • Enhanced Target Engagement: Endoxifen exhibits 5-10-fold greater ERα binding affinity (Kd ≈ 0.2 nM) compared to tamoxifen (Kd ≈ 2 nM) and achieves 2-fold higher nuclear ER occupancy at therapeutic concentrations [1] [8]. Mechanistically, it induces more rapid ERα degradation than tamoxifen (t₁/₂ = 3h vs 6h), suppressing estrogen-responsive genes like TGFα more potently [8].

  • Dual Mechanism of Action: Beyond ER antagonism, endoxifen inhibits protein kinase C (PKC) at clinically relevant concentrations (IC₅₀ = 35 μM vs tamoxifen IC₅₀ = 100 μM) [1]. This PKC inhibition underlies its efficacy in bipolar disorder and potentially Duchenne Muscular Dystrophy, where PKC signaling drives pathological inflammation and fibrosis [3] [10].

Table 3: Key Pharmacological Advantages of Endoxifen

ParameterTamoxifenEndoxifenClinical Implication
CYP2D6 DependencyHighNoneConsistent efficacy across genotypes
ERα Binding Affinity (Kd)~2 nM~0.2 nMEnhanced target engagement at lower concentrations
ERα Degradation Half-life~6 hours~3 hoursSustained suppression of ER signaling
PKC Inhibition (IC₅₀)100 μM35 μMBroader therapeutic applications
Steady-State Concentration300 ng/mL100 ng/mLLower dosing requirements for efficacy

These properties collectively position endoxifen as a molecularly targeted agent rather than a conventional metabolite, with therapeutic applications extending beyond breast cancer to neuropsychiatric disorders and muscular dystrophies [3] [10].

Properties

CAS Number

112093-28-4

Product Name

Endoxifen

IUPAC Name

4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol

Molecular Formula

C25H27NO2

Molecular Weight

373.5 g/mol

InChI

InChI=1S/C25H27NO2/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3/b25-24-

InChI Key

MHJBZVSGOZTKRH-IZHYLOQSSA-N

SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3

Synonyms

4-hydroxy-N-demethyltamoxifen
4-hydroxy-N-desmethyltamoxifen
4-hydroxy-N-desmethyltamoxifen, (Z)-isomer
endoxifen
Z-endoxifen

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3

Isomeric SMILES

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.